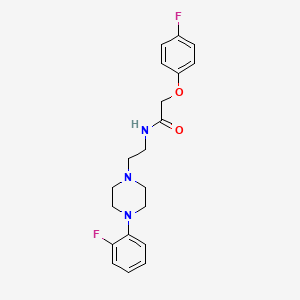

2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Description

2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that features a fluorophenoxy group and a piperazine ring

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O2/c21-16-5-7-17(8-6-16)27-15-20(26)23-9-10-24-11-13-25(14-12-24)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRJGSXZRMVZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.

Piperazine Derivative Formation: The next step involves the reaction of the fluorophenoxy intermediate with a piperazine derivative, which is often synthesized separately.

Final Coupling Reaction: The final step involves coupling the piperazine derivative with the fluorophenyl group under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: This compound is studied for its potential therapeutic properties, particularly in the development of drugs targeting neurological and psychiatric disorders.

Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.

Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

Industrial Applications: It may also have applications in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels, which the compound can modulate to exert its effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide include other fluorophenoxy derivatives and piperazine-containing molecules. Examples include:

- 2-(4-fluorophenoxy)-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)acetamide

- 2-(4-chlorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

- 2-(4-fluorophenoxy)-N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

The uniqueness of 2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a synthetic compound with potential therapeutic applications, particularly in the field of medicinal chemistry. Its complex structure, which includes a piperazine moiety and a fluorinated phenoxy group, suggests a promising biological activity profile. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential mechanisms of action, and related compounds.

Chemical Structure and Properties

The molecular formula of 2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is C19H22F2N2O2, with a molecular weight of approximately 364.39 g/mol. The compound features key functional groups that enhance its biological interactions:

- Piperazine Ring : Commonly found in many bioactive compounds, suggesting potential interactions with neurotransmitter receptors.

- Fluorinated Phenoxy Group : Enhances lipophilicity and may influence receptor binding and selectivity.

Pharmacological Potential

Preliminary studies indicate that 2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide may exhibit significant biological activity, particularly in the modulation of neurotransmitter systems. Its structural components suggest possible interactions with serotonin receptors, which are crucial in mood regulation and anxiety disorders. The piperazine moiety is known for its affinity towards various neurotransmitter receptors, making this compound a candidate for further pharmacological evaluation.

Comparative Analysis with Related Compounds

To understand the potential pharmacological profile of 2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide | C20H24F N3O | Contains a pyridine ring; potential different receptor interactions |

| N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(3-methoxyphenoxy)acetamide | C18H22F N3O3S | Sulfonamide linkage; may exhibit different solubility properties |

| DU 125530 | C17H20F N3O | Selective 5-HT1A antagonist; under clinical development for anxiety treatment |

These comparisons highlight how variations in functional groups can influence biological activity and therapeutic applications.

In Silico Studies

In silico methods such as molecular docking simulations have been employed to predict the binding interactions of 2-(4-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide with various biomolecules. These studies can provide insights into the likely efficacy and safety profiles of the compound before moving to experimental validation.

Experimental Evaluations

While specific experimental data on this compound is sparse, related studies involving piperazine derivatives have shown promising results in treating neurological disorders. For instance:

- Antidepressant Activity : Piperazine derivatives have been evaluated for their potential antidepressant effects through modulation of serotonin pathways.

- Anxiolytic Effects : Compounds similar to the subject compound have demonstrated anxiolytic properties by acting on GABAergic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.